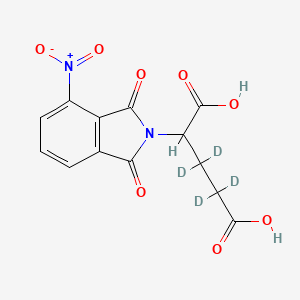
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a stable isotope-labeled compound used in various scientific research applications. It is an intermediate for the synthesis of Pomalidomide-d4, a thalidomide derivative known for its anti-inflammatory and antitumor properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through the reaction of 4-nitroisoindoline-1,3-dione with pentanedioic acid under specific conditions to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the stable isotope labeling.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard for chemical identification and quantitative analysis.
Biology: In metabolic research to study metabolic pathways in vivo.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds like Pomalidomide-d4.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.
Mecanismo De Acción
The compound exerts its effects by acting as an intermediate in the synthesis of Pomalidomide-d4, which inhibits the production of tumor necrosis factor-alpha (TNF-α). This inhibition leads to anti-inflammatory and antitumor effects. The molecular targets and pathways involved include the modulation of cytokine signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic Acid: Similar structure but lacks deuterium labeling.
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid: Different functional groups but similar backbone structure
Uniqueness
The uniqueness of 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a significant advantage in studies requiring accurate quantification and identification.
Propiedades
Fórmula molecular |
C13H10N2O8 |
|---|---|
Peso molecular |
326.25 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuterio-4-(4-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H10N2O8/c16-9(17)5-4-8(13(20)21)14-11(18)6-2-1-3-7(15(22)23)10(6)12(14)19/h1-3,8H,4-5H2,(H,16,17)(H,20,21)/i4D2,5D2 |
Clave InChI |
WHGCSJYLVKPHSS-CQOLUAMGSA-N |
SMILES isomérico |
[2H]C([2H])(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C([2H])([2H])C(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


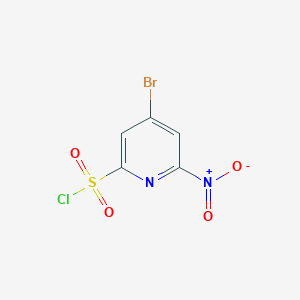
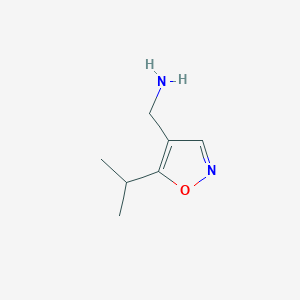
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
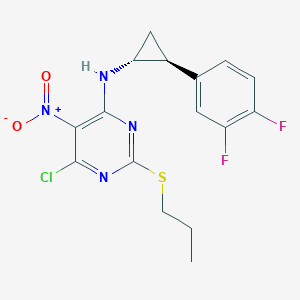
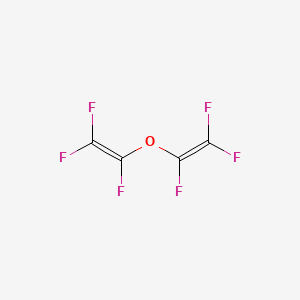
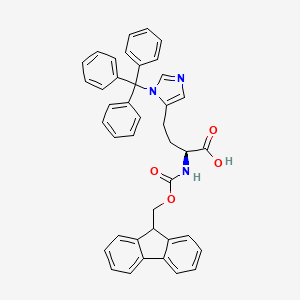
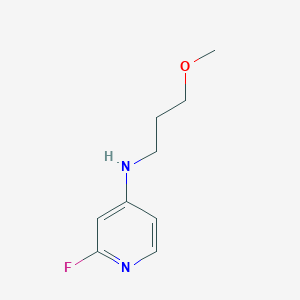
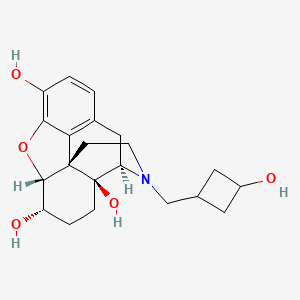
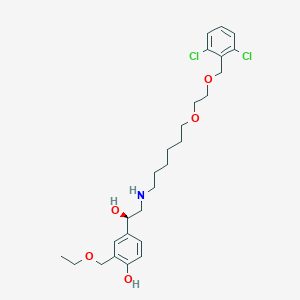
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
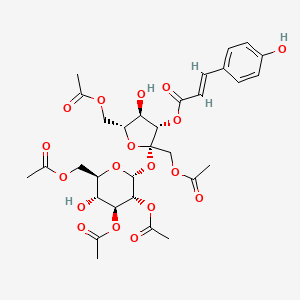
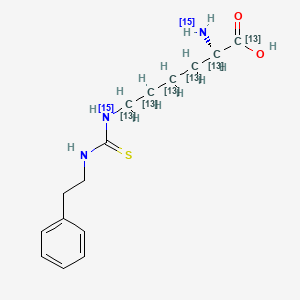
![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
